Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has a molecular formula of C5H5NO2 and a molecular weight of 111.10 g/mol . It is a white to light yellow solid that is soluble in organic solvents such as acetone .
The isoxazole ring is a five-membered unsaturated heterocyclic compound with an oxygen atom bonded to a nitrogen atom . The molecular structure of “1-(Isoxazol-3-yl)-n-methylmethanamine” is not explicitly mentioned in the search results.
The chemistry of isoxazoles has been an interesting field of study for decades . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .
1-(Isoxazol-3-yl)-N-methylmethanamine is a chemical compound that features an isoxazole ring, a five-membered heterocyclic structure containing nitrogen and oxygen. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain kinases involved in cancer progression. The molecular formula for this compound is CHNO, with a molecular weight of approximately 168.24 g/mol.
1-(Isoxazol-3-yl)-N-methylmethanamine belongs to the class of isoxazole derivatives, which are known for their diverse pharmacological properties. It is classified under organic compounds due to its structure and functional groups.
The synthesis of 1-(Isoxazol-3-yl)-N-methylmethanamine can be accomplished via several established methods:
The cyclization typically requires controlled conditions such as temperature management and specific ratios of reactants to yield optimal results. For instance, using choline chloride and urea as a solvent system has shown promise in producing high yields of isoxazole derivatives .
1-(Isoxazol-3-yl)-N-methylmethanamine consists of an isoxazole ring bonded to a methylated amine group. The structural representation can be summarized by the following molecular data:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 168.24 g/mol |
IUPAC Name | 1-(Isoxazol-3-yl)-N-methylmethanamine |
InChI Key | UKFXUCIEOMAJPN-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CC(=NO1)CNC |
The presence of the nitrogen and oxygen atoms within the ring structure contributes to its chemical reactivity and potential biological activity.
1-(Isoxazol-3-yl)-N-methylmethanamine can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. These reactions are typically conducted under mild to moderate conditions (room temperature to 40°C).
The mechanism of action for 1-(Isoxazol-3-yl)-N-methylmethanamine primarily involves its interaction with molecular targets such as FLT3 kinase, which is implicated in acute myeloid leukemia. The compound inhibits FLT3 phosphorylation, leading to apoptosis in cancer cells. This biological activity underscores its potential therapeutic applications in oncology .
The compound exhibits typical properties associated with amines and heterocycles, including basicity due to the amine group and reactivity due to the presence of the isoxazole ring.
1-(Isoxazol-3-yl)-N-methylmethanamine has several scientific applications:
The isoxazole ring—a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms—serves as a privileged scaffold in modern medicinal chemistry due to its versatile pharmacological profile and favorable physicochemical properties. This electron-rich aromatic system participates in diverse non-covalent interactions, including hydrogen bonding (via N/O acceptors), π-π stacking, and dipole interactions, enabling high-affinity binding to biological targets [1] [6]. Approximately 15% of FDA-approved small-molecule drugs contain heterocyclic rings, with isoxazole derivatives prominently represented across therapeutic domains [4].
The structural diversity of isoxazole-based drugs is exemplified in Table 1. Antibacterials (e.g., sulfisoxazole) leverage the scaffold’s ability to mimic essential bacterial metabolites, while COX-2 inhibitors (e.g., valdecoxib) exploit its capacity to occupy hydrophobic enzyme pockets selectively [1] [6]. In anticancer agents like FMS kinase inhibitors, the 3-methylisoxazole moiety acts as a hinge-binding motif, disrupting ATP binding in kinase domains [3]. Recent studies further demonstrate that isoxazole conjugation enhances pharmacokinetic properties; for instance, 4-arylamido 3-methyl isoxazole derivatives exhibit improved metabolic stability and target selectivity (FMS kinase IC~50~ = 9.95 nM) while maintaining low cytotoxicity against normal cell lines [3].
Table 1: Representative Isoxazole-Based Therapeutics and Their Therapeutic Applications
Compound | Therapeutic Category | Key Structural Features | Biological Target |
---|---|---|---|
Sulfisoxazole | Antibacterial | 5-Methylisoxazole with sulfanilamide | Dihydropteroate synthase |
Valdecoxib | COX-2 Inhibitor | 4-Phenylsulfonamide isoxazole | Cyclooxygenase-2 |
Danazol | Hormonal Therapy | Isoxazole-fused steroidal framework | Gonadotropin inhibition |
2-(Arylamido)-3-methylisoxazole | Anticancer (FMS kinase inhibitor) | N-Aryl-3-methylisoxazole-4-carboxamide | Colony-stimulating factor-1 receptor |
5-(5-Methylisoxazol-3-yl)dihydropyrimidinone | Anti-inflammatory | Isoxazole-linked dihydropyrimidinone | COX-2 enzyme (IC~50~ = 0.82 µM) |
The medicinal exploitation of isoxazoles began serendipitously in 1903 when Ludwig Claisen first synthesized the parent compound via oximation of propargylaldehyde acetal [5] [6]. However, deliberate pharmaceutical development commenced mid-20th century with sulfisoxazole (1950s), which established the scaffold’s compatibility with sulfonamide antibiotics. The 1980s–1990s witnessed strategic incorporation into steroidal agents (danazol) and GABAergics (muscimol), validating its utility in modulating hormonal and neurological pathways [1] [6].
A transformative milestone emerged in the late 1990s with COX-2-selective inhibitors ("coxibs"). Structural analyses revealed that diaryl-substituted isoxazoles like valdecoxib optimally occupied the enlarged COX-2 active site, while sterically excluding COX-1 [6]. This era also saw innovative synthetic methodologies enabling complex functionalization:
Table 2: Historical Development Timeline of Isoxazole-Based Therapeutics
Era | Key Developments | Representative Agents |
---|---|---|
1950s–1960s | Sulfonamide conjugates for antibacterials | Sulfisoxazole |
1970s–1980s | Steroidal modifications for hormonal therapy | Danazol |
1980s–1990s | Heterocyclic NSAIDs with improved selectivity | Valdecoxib |
2000s–2010s | Kinase-targeted anticancer agents | FMS kinase inhibitors (e.g., 2-methyl-N-(5-methylisoxazol-4-yl)benzamide) |
2020s–Present | Multi-targeted agents for complex diseases (e.g., AD) | Indole-isoxazole carbohydrazides |
Contemporary research focuses on hybrid scaffolds like indole-isoxazole derivatives for multifactorial diseases. For Alzheimer’s disease, such hybrids exhibit dual AChE inhibition (IC~50~ = 29.46 µM) and BACE1 suppression (IC~50~ = 2.85 µM), demonstrating the scaffold’s adaptability to multi-target drug design [7].
Functionalization at the N-methylmethanamine position (–CH~2~NHCH~3~) of 1-(isoxazol-3-yl)methanamine derivatives represents a strategic approach to optimize target engagement and pharmacokinetics. The methylamine moiety introduces:
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2